1-Chloro-3-hexyne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

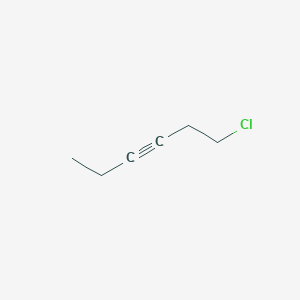

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9Cl |

|---|---|

Molekulargewicht |

116.59 g/mol |

IUPAC-Name |

1-chlorohex-3-yne |

InChI |

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H2,1H3 |

InChI-Schlüssel |

QQYFCQOUPAMSHT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC#CCCCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1-chloro-3-hexyne, a valuable building block in organic synthesis. The document details the chemical principles, experimental protocol, and expected analytical data for this compound.

Introduction

This compound is a halogenated alkyne of interest in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive chloroalkane and an internal alkyne, allows for a variety of subsequent chemical transformations. This guide focuses on a practical and efficient laboratory-scale synthesis starting from a commercially available precursor.

Synthetic Pathway

The most straightforward and reliable method for the synthesis of this compound is the conversion of the corresponding alcohol, 3-hexyn-1-ol, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding via a chlorosulfite ester intermediate. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationships in the synthesis of this compound.

Expected Analytical Data

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): ~3.6 (t, 2H, -CH₂Cl), ~2.5 (m, 2H, -C≡C-CH₂-), ~2.2 (q, 2H, -CH₂-CH₃), ~1.1 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~80-90 (alkyne carbons), ~45 (-CH₂Cl), ~25 (-C≡C-CH₂-), ~14 (-CH₂-CH₃), ~12 (-CH₃) |

| IR (cm⁻¹) | ~2950-2850 (C-H stretch), ~2250 (C≡C stretch, weak), ~750-650 (C-Cl stretch) |

| Mass Spec (m/z) | Molecular ion peak at ~116 and 118 (due to ³⁵Cl and ³⁷Cl isotopes), fragmentation patterns corresponding to the loss of Cl and alkyl groups. |

This in-depth technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers and scientists can utilize this information for their synthetic endeavors in drug development and other areas of chemical research.

physical properties of 1-Chloro-3-hexyne

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-hexyne

Introduction

This compound is an organic compound with the molecular formula C6H9Cl.[1] As a member of the haloalkyne family, its physical properties are of significant interest in various fields of chemical research and development, particularly in synthetic organic chemistry where it can serve as a versatile building block. The presence of both a chloro group and an internal alkyne functionality dictates its reactivity and physical behavior. This guide provides a summary of the computed , detailed experimental protocols for their determination, and visualizations of key conceptual relationships.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9Cl | PubChem[1] |

| Molecular Weight | 116.59 g/mol | PubChem[1] |

| Exact Mass | 116.0392780 Da | PubChem[1] |

| Monoisotopic Mass | 116.0392780 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 82.8 | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are provided below. These protocols are generalized for a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For haloalkanes, the boiling point is influenced by the chain length, the type of halogen, and the degree of branching.[2][3][4]

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a still head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the still head to accurately measure the temperature of the vapor that is distilling.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The pressure at which the measurement is taken should also be recorded.

Determination of Density

Density is the mass of a substance per unit volume.[5][6] For liquids, this can be accurately measured using a pycnometer or a vibrating tube density meter.[5]

Methodology: Pycnometry

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Weighing (Empty): Accurately weigh the empty pycnometer using an analytical balance.

-

Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid level should be at the mark.

-

Thermostatting: Place the filled pycnometer in a thermostat bath at a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Weighing (Full): Remove the pycnometer from the bath, wipe it dry, and weigh it again.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_full - m_empty) / V where:

-

m_full is the mass of the filled pycnometer.

-

m_empty is the mass of the empty pycnometer.

-

V is the calibrated volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it.[7] It is a characteristic property of a substance and is useful for identification and purity assessment.[7]

Methodology: Using an Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Also, record the temperature at which the measurement was made, as the refractive index is temperature-dependent.

Visualizations

Conceptual Relationship of Molecular Structure to Physical Properties

Caption: Structure-property relationships of this compound.

Experimental Workflow for Boiling Point Determination

Caption: Experimental workflow for determining boiling point.

References

- 1. This compound | C6H9Cl | CID 20031672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. calnesis.com [calnesis.com]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Chloro-3-hexyne

Authoritative Note on Chemical Identification: The initial user request specified the CAS number 36215-07-3 for 1-Chloro-3-hexyne. However, extensive database verification confirms that CAS number 36215-07-3 is assigned to 1-Chloro-3-methoxypropane . The correct and verified CAS number for This compound is 64881-34-1 . This guide will focus exclusively on the properties, synthesis, and applications of this compound under its correct CAS identifier.

Introduction

This compound is a halogenated internal alkyne that serves as a valuable building block in organic synthesis. Its unique trifunctional nature, possessing an alkyl chain, a chloro moiety, and a carbon-carbon triple bond, allows for a diverse range of chemical transformations. This versatility makes it a compound of interest for researchers and scientists, particularly in the fields of medicinal chemistry and materials science, for the construction of more complex molecular architectures. The presence of the chlorine atom, in particular, can be leveraged for various coupling reactions and can influence the electronic properties and biological activity of target molecules.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 64881-34-1 | [4] |

| Molecular Formula | C₆H₉Cl | [4] |

| Molecular Weight | 116.59 g/mol | [4] |

| IUPAC Name | 1-chlorohex-3-yne | [4] |

| Canonical SMILES | CCC#CCCCl | [4] |

| InChIKey | QQYFCQOUPAMSHT-UHFFFAOYSA-N | [4] |

| Computed XLogP3 | 2.3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 116.039278 g/mol | [4] |

| Monoisotopic Mass | 116.039278 g/mol | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Heavy Atom Count | 7 | [4] |

| Complexity | 82.8 | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: From 3-Hexyn-1-ol

A logical precursor for the synthesis of this compound is 3-Hexyn-1-ol. The hydroxyl group can be substituted with a chlorine atom.

References

Spectroscopic Profile of 1-Chloro-3-hexyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-hexyne. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of characteristic group frequencies and fragmentation patterns.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H (sp³) stretch |

| ~2250 | Weak-Medium | C≡C stretch (internal alkyne) |

| ~1465 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| ~750-650 | Strong | C-Cl stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | Triplet | 2H | Cl-CH₂- |

| ~2.70 | Triplet | 2H | -CH₂-C≡ |

| ~2.15 | Sextet | 2H | -C≡C-CH₂- |

| ~1.05 | Triplet | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~80 | -C≡C- |

| ~75 | -C≡C- |

| ~45 | Cl-CH₂- |

| ~25 | -CH₂-C≡ |

| ~22 | -C≡C-CH₂- |

| ~13 | -CH₃ |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 116/118 | Moderate | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 81 | High | [M - Cl]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory procedures for the analysis of halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

-

Sample Transfer:

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the sampling accessory (e.g., ATR crystal or salt plates) is clean and dry.

-

Collect a background spectrum of the empty accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Application:

-

For ATR: Apply a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring it covers the crystal surface.

-

For Salt Plates (NaCl or KBr): Place a small drop of the sample between two salt plates to create a thin liquid film.

-

-

Data Acquisition:

-

Place the sample accessory into the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

Thoroughly clean the sampling accessory with an appropriate solvent and Kimwipes.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane) for sample dilution

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials with caps

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the carrier gas (typically helium) flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-200).

-

-

Data Acquisition:

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-

The sample components will be separated on the GC column and then introduced into the mass spectrometer for ionization (typically by electron impact) and detection.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion peak (M⁺), paying attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Identify the major fragment ions and propose their structures.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-Depth Technical Guide to the Reactivity of 1-Chloro-3-hexyne with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-hexyne is a versatile bifunctional molecule possessing both a reactive propargylic chloride and an internal alkyne. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-hexynyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including nitrogen, carbon, and sulfur-based reagents. The document details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key quantitative data. Furthermore, visual representations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the chemistry involved.

Introduction

Propargyl halides are a well-established class of electrophiles in organic chemistry, known for their susceptibility to nucleophilic attack. This compound, with its ethyl group on the alkyne terminus, offers a balance of reactivity and stability, making it an attractive reagent in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The internal alkyne can participate in a variety of subsequent transformations, such as cycloaddition reactions, providing a gateway to diverse heterocyclic systems.

This guide will focus on the nucleophilic substitution reactions at the C1 position of this compound, exploring the factors that govern the reaction pathway and product formation.

Reaction Mechanisms

The reaction of this compound with nucleophiles primarily proceeds through two classical mechanistic pathways: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) reactions. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

S(_N)2 Mechanism

The S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This backside attack results in an inversion of stereochemistry at the reaction center. For this compound, which is a primary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.

An In-Depth Technical Guide on the Thermodynamic Properties of 1-Chloro-3-hexyne

An in-depth search for specific thermodynamic properties and experimental data for 1-Chloro-3-hexyne did not yield specific numerical values or detailed experimental protocols in the public domain. This is not uncommon for specialized chemical compounds that may not have been extensively studied or for which the data is proprietary.

However, based on established principles of thermodynamics and common experimental techniques in physical chemistry, a comprehensive technical guide can be constructed. This guide will outline the key thermodynamic properties of interest, detail the standard experimental methodologies used to determine them, and provide the requested visualizations. While specific data points for this compound are not available, this guide will serve as a foundational document for researchers, enabling them to understand the necessary parameters and the experimental approaches to obtain them.

Audience: Researchers, scientists, and drug development professionals.

Core Thermodynamic Properties

A complete thermodynamic profile of this compound is essential for predicting its behavior in chemical reactions, for process design, and for assessing its stability. The core thermodynamic properties of interest are summarized below. The values provided are placeholders and would need to be determined experimentally.

Table 1: Key Thermodynamic Parameters for this compound

| Property | Symbol | Value | Units |

| Molar Mass | M | 102.55 | g/mol |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | Data not available | kJ/mol |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data not available | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | Data not available | J/(mol·K) |

| Molar Heat Capacity (liquid) | Cp,m(l) | Data not available | J/(mol·K) |

Table 2: Phase Transition Data for this compound

| Property | Symbol | Value | Units |

| Boiling Point (at 1 atm) | Tb | Data not available | °C or K |

| Enthalpy of Vaporization | ΔHvap | Data not available | kJ/mol |

| Melting Point | Tm | Data not available | °C or K |

| Enthalpy of Fusion | ΔHfus | Data not available | kJ/mol |

Experimental Protocols

The determination of the thermodynamic properties of this compound would involve the following standard experimental methodologies.

2.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for determining the heat of reaction for any chemical process involving the compound.

-

Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound, which can then be used to calculate the standard enthalpy of formation.

-

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature of the surrounding water is carefully monitored with a high-precision thermometer.

-

The heat released by the combustion is absorbed by the bomb and the water, leading to a temperature rise.

-

By knowing the heat capacity of the calorimeter system (determined through calibration, often with a standard like benzoic acid), the heat of combustion can be calculated.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl), the standard enthalpy of formation of this compound can be determined.

-

2.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Objective: To determine the heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔHfus) of this compound.

-

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (commonly made of aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature.

-

The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

-

The area under the melting peak is integrated to determine the enthalpy of fusion.

-

The heat capacity is determined from the shift in the baseline of the thermogram.

-

-

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Caption: Logical relationship of inputs and outputs in DSC analysis.

Electrophilic Addition Reactions of 1-Chloro-3-hexyne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electrophilic addition reactions of 1-Chloro-3-hexyne, a substituted internal alkyne. Due to the presence of an electron-withdrawing chlorine atom and an asymmetric triple bond, the reactivity and regioselectivity of these reactions are of significant interest in synthetic organic chemistry. This document outlines the predicted outcomes and mechanistic pathways for key electrophilic additions, including hydrohalogenation, halogenation, and hydration. Detailed hypothetical experimental protocols and data are presented to serve as a practical resource for researchers in the field.

Introduction to the Reactivity of this compound

This compound is an internal alkyne characterized by a chlorine atom on the C1 carbon and an ethyl group on the C4 carbon, making the triple bond between C3 and C4 asymmetric. The electron-withdrawing inductive effect of the chlorine atom is expected to influence the electron density of the π-system of the alkyne, thereby affecting the rate and regioselectivity of electrophilic attack.

In general, electrophilic additions to alkynes proceed through the formation of a vinylic carbocation intermediate or a bridged halonium ion, depending on the electrophile.[1] The stability of the resulting carbocation is a key factor in determining the regiochemical outcome, following Markovnikov's rule, which states that the electrophile adds to the carbon atom of the multiple bond that bears the greater number of hydrogen atoms.[1] However, in an internal alkyne like this compound, the substitution pattern around the triple bond dictates the regioselectivity. The inductive effect of the chloroethyl group and the steric hindrance of the ethyl group will play crucial roles in directing the incoming electrophile.

Predicted Electrophilic Addition Reactions and Mechanisms

Hydrohalogenation (Addition of H-X)

The addition of hydrogen halides (e.g., HBr, HCl) to this compound is predicted to follow Markovnikov's rule, proceeding through a vinylic carbocation intermediate. The initial protonation of the triple bond can occur at either C3 or C4.

-

Protonation at C3: This would lead to a vinylic carbocation at C4, which is stabilized by the adjacent ethyl group through hyperconjugation.

-

Protonation at C4: This would result in a vinylic carbocation at C3. The stability of this carbocation would be influenced by the electron-withdrawing chloroethyl group.

Therefore, the formation of the carbocation at C4 is anticipated to be more favorable. The subsequent attack by the halide ion (X⁻) will lead to the major product. A second addition of HX can occur, typically with an excess of the hydrogen halide, to yield a geminal dihalide.[1]

Reaction Scheme:

Logical Relationship of Hydrohalogenation

Caption: Regioselectivity in the hydrohalogenation of this compound.

Halogenation (Addition of X₂)

The addition of halogens (e.g., Br₂, Cl₂) to alkynes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the triple bond.[2] The initial electrophilic attack by one halogen atom forms the bridged intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in a trans-dihaloalkene. A second addition of the halogen can occur to form a tetrahaloalkane.

Reaction Scheme:

Experimental Workflow for Halogenation

Caption: A typical experimental workflow for the halogenation of an alkyne.

Hydration (Addition of H₂O)

The acid-catalyzed hydration of alkynes typically requires a mercury(II) salt (e.g., HgSO₄) as a catalyst to overcome the lower reactivity of alkynes compared to alkenes. The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form.

For this compound, the addition of the hydroxyl group is expected to occur at the more substituted carbon that leads to a more stable carbocation-like transition state. Therefore, the hydroxyl group will preferentially add to C4.

Reaction Scheme:

Signaling Pathway for Hydration

References

An In-depth Technical Guide on the Stability and Decomposition of 1-Chloro-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 1-chloro-3-hexyne is limited. This guide provides a comprehensive overview based on its known chemical properties, inferred reactivity from analogous compounds, and standardized experimental protocols for its characterization.

Introduction

This compound is an internal chloroalkyne with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its stability and decomposition pathways is critical for safe handling, storage, and application, particularly in the context of drug development where purity and degradation profiles are paramount. This technical guide summarizes the known properties of this compound, discusses its potential stability and decomposition mechanisms based on the reactivity of similar compounds, and outlines the standard experimental protocols for its analysis.

Physicochemical Properties of this compound

Quantitative data for this compound is primarily based on computational models. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₉Cl | PubChem[1] |

| Molecular Weight | 116.59 g/mol | PubChem[1] |

| IUPAC Name | 1-chlorohex-3-yne | PubChem[1] |

| SMILES | CCC#CCCCl | PubChem[1] |

| InChI | InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H2,1H3 | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Complexity | 82.8 | PubChem[1] |

Table 1: Computed Physicochemical Properties of this compound

Stability and Inferred Decomposition Pathways

General Stability: Based on safety data sheets for similar compounds, this compound is expected to be stable under standard laboratory conditions (room temperature and pressure). However, as with many alkynes, it may be sensitive to heat, light, and the presence of certain metals, which can catalyze polymerization or decomposition. The presence of the chloro group introduces a potential leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.

Potential Decomposition Pathways:

-

Thermal Dehydrochlorination: Analogous to the thermal decomposition of 1-chlorohexane, this compound could undergo elimination of hydrogen chloride (HCl) upon heating.[2][3] This reaction would likely proceed via a concerted mechanism, potentially involving a four-membered transition state, to yield a highly reactive enyne or diene species, which could then undergo further reactions or polymerization.

-

Radical Decomposition: At elevated temperatures or under photochemical conditions, homolytic cleavage of the carbon-chlorine bond could generate a chlorine radical and a hexynyl radical.[4] These highly reactive radical intermediates can initiate a variety of subsequent reactions, including hydrogen abstraction, dimerization, and polymerization, leading to a complex mixture of decomposition products.

-

Electrophilic Addition and Polymerization: The triple bond in this compound is a region of high electron density, making it susceptible to electrophilic attack.[5][6][7] In the presence of acidic impurities or catalysts, electrophilic addition could initiate polymerization, where multiple alkyne molecules react to form a larger polymeric structure.

A logical diagram illustrating these potential decomposition pathways is provided below.

Caption: Potential decomposition pathways for this compound under different conditions.

Experimental Protocols for Stability and Decomposition Analysis

To experimentally determine the stability and decomposition profile of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.

Thermal Stability Analysis: TGA and DSC

Objective: To determine the thermal stability, decomposition temperature, and enthalpy of decomposition of this compound.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[8][9]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Exothermic events (peaks) indicate decomposition, and the integrated area of the peak corresponds to the enthalpy of decomposition (ΔHd).[10][11]

-

A general workflow for this thermal analysis is depicted below.

Caption: Standard workflow for TGA and DSC analysis of a chemical compound.

Decomposition Product Identification: GC-MS

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Sample Decomposition: A sample of this compound is heated in a sealed vial or a pyrolysis chamber at a temperature determined from the TGA/DSC analysis to be above its decomposition onset.

-

Headspace Sampling: A sample of the vapor phase (headspace) above the decomposed material is collected using a gas-tight syringe.

-

Gas Chromatography (GC): The headspace sample is injected into a gas chromatograph. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As each component elutes from the GC column, it enters a mass spectrometer. The molecules are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the compound by comparison to spectral libraries.

A diagram of this experimental workflow is provided below.

Caption: Experimental workflow for identifying decomposition products using GC-MS.

Summary and Recommendations

This compound is a molecule of interest for which detailed experimental stability and decomposition data are currently lacking in public literature. Based on the principles of organic chemistry, it is predicted to be susceptible to thermal dehydrochlorination, radical decomposition, and electrophilic addition/polymerization.

For researchers and drug development professionals working with this compound, it is strongly recommended that a thorough experimental analysis of its stability be conducted. The protocols outlined in this guide, employing TGA, DSC, and GC-MS, provide a robust framework for determining its thermal stability, decomposition profile, and the identity of any degradation products. Such data is essential for ensuring the safe handling, storage, and reliable application of this compound in further research and development.

References

- 1. This compound | C6H9Cl | CID 20031672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchers.uss.cl [researchers.uss.cl]

- 4. researchgate.net [researchgate.net]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 1-Chloro-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. A specific Safety Data Sheet (SDS) for 1-Chloro-3-hexyne was not available at the time of writing. The information herein is compiled from data on related chemical compounds and general laboratory safety principles. Always consult a certified Safety Data Sheet and your institution's safety protocols before handling any chemical.

Chemical and Physical Properties

Limited direct data exists for this compound. The following table summarizes available data for this compound and related isomers to provide an estimation of its properties.

| Property | This compound | 1-Chloro-1-hexyne | 2-Chloro-3-hexyne | 6-Chloro-1-hexyne | 3-Hexyne | 1-Hexyne |

| Molecular Formula | C₆H₉Cl[1] | C₆H₉Cl[2] | C₆H₉Cl[3] | C₆H₉Cl[4] | C₆H₁₀ | C₆H₁₀[5] |

| Molecular Weight | 116.59 g/mol [1] | 116.588 g/mol [2] | 116.59 g/mol [3] | Not Available | 82.14 g/mol | 82.14 g/mol |

| CAS Number | 64881-34-1[1] | 1119-66-0[2] | Not Available | 10297-06-0[4] | 928-49-4[6] | 693-02-7[5] |

| Boiling Point | Not Available | Not Available | Not Available | Not Available | 81-82 °C[6] | 71-72 °C[5] |

| Flash Point | Not Available | Not Available | Not Available | Not Available | Not Available | -21 °C / -5.8 °F[5] |

| Physical State | Not Available | Not Available | Not Available | Liquid[5] | Liquid | Liquid[5] |

| Appearance | Not Available | Not Available | Not Available | Colorless[5] | Colorless | Colorless[5] |

| Odor | Not Available | Not Available | Not Available | Odorless[5] | No information available | Odorless[5] |

Hazard Identification and Precautionary Statements

Based on the safety data for the isomeric compound 6-Chloro-1-hexyne and other related alkynes, this compound should be treated as a hazardous substance.

Potential Hazards:

-

Flammable Liquid and Vapor: Alkynes are often flammable, and the presence of a halogen may not mitigate this risk significantly. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]

-

Skin and Eye Irritation: Assumed to cause skin and serious eye irritation based on data for similar compounds.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[6]

-

Toxicity: The toxicological properties have not been fully investigated.[4]

Precautionary Statements (based on related compounds):

-

Prevention:

-

Wash face, hands, and any exposed skin thoroughly after handling.[4]

-

Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4]

-

Keep container tightly closed.[4]

-

Ground/bond container and receiving equipment.[4]

-

Use explosion-proof electrical/ventilating/lighting equipment.[4]

-

Use only non-sparking tools.[4]

-

Take precautionary measures against static discharge.[4]

-

Keep cool.[4]

-

-

Response:

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4]

-

In case of fire: Use CO2, dry chemical, or foam for extinction.[4]

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[4]

-

Experimental Protocols: Spill Response

In the event of a spill, follow a clear and logical workflow to ensure safety and proper cleanup.

Caption: Workflow for handling a chemical spill.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Caption: Personal Protective Equipment for handling this compound.

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or spray mist.[4]

-

Use only with adequate ventilation, preferably in a chemical fume hood.

-

Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Use non-sparking tools and take precautionary measures against static discharges.[4]

-

All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[5]

-

-

Storage:

First-Aid Measures

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. If vomiting occurs naturally, have the victim lean forward. Clean mouth with water and drink plenty of water afterward.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool closed containers.[4]

-

Specific Hazards: The product is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[4]

Disposal Considerations

-

Waste Disposal: Waste from residues/unused products is classified as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow product to enter drains.

-

Contaminated Packaging: Empty containers retain product residue and can be dangerous. Do not reuse empty containers. Dispose of this container to a hazardous or special waste collection point.[5]

This guide provides a starting point for the safe handling of this compound. Always prioritize a thorough review of all available safety information and adhere to the specific safety protocols established by your institution.

References

- 1. This compound | C6H9Cl | CID 20031672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-Hexyne, 2-chloro | C6H9Cl | CID 22613991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

The Solubility Profile of 1-Chloro-3-hexyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-3-hexyne, a haloalkyne of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines theoretical principles of solubility with qualitative and analogous quantitative data, alongside detailed experimental protocols for determining solubility in a laboratory setting.

Core Concepts: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both a nonpolar alkyne functional group and a polar carbon-chlorine bond. However, the overall molecule is expected to be largely nonpolar.

Alkynes, as a class of hydrocarbons, are generally soluble in nonpolar organic solvents such as hexane, diethyl ether, benzene, and toluene.[1][2][3][4] Their nonpolar nature allows them to readily interact with and be solvated by these solvents through weak van der Waals forces. Conversely, their inability to form strong hydrogen bonds makes them insoluble in polar solvents like water.[1]

Similarly, haloalkanes (alkyl halides) tend to be soluble in organic solvents.[5] The new intermolecular attractions formed between the haloalkane and the solvent molecules have a similar strength to the bonds broken within the separate solute and solvent.[6]

Based on these principles, this compound is predicted to be soluble in a range of common organic solvents.

Solubility Data

Qualitative Solubility of this compound:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane | Soluble | "Like dissolves like"; weak van der Waals forces between the solute and solvent are readily established. |

| Nonpolar Aprotic | Benzene, Toluene | Soluble | Similar to other nonpolar solvents, with potential for pi-stacking interactions. |

| Polar Aprotic | Diethyl Ether | Soluble | The ether's slight polarity can accommodate the polar C-Cl bond, while the alkyl groups solvate the nonpolar alkyne chain. |

| Polar Aprotic | Chloroform | Soluble | As a chlorinated solvent, it is likely to be a good solvent for a chlorinated alkyne. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The polarity of the alcohol may lead to some solubility, but the nonpolar alkyne chain will limit it. |

| Polar Protic | Water | Insoluble | The nonpolar nature of the molecule and inability to form strong hydrogen bonds with water. |

Quantitative Solubility of a Structural Analog: 1-Hexyne

To provide a quantitative reference, the solubility of 1-hexyne, a structurally similar alkyne without the chloro group, is presented below. It is important to note that the presence of the chlorine atom in this compound will slightly increase its polarity, which may marginally affect its solubility profile compared to 1-hexyne.

| Compound | Solvent | Solubility |

| 1-Hexyne | Water | 0.36 g/L[7][8] (immiscible) |

| 1-Hexyne | Organic Solvents | Miscible[7][9] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols can be employed.

Method 1: Gravimetric Method (for Solid Solutes, adaptable for Liquids)

This method is a straightforward approach to determine the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Dispense the filtered solution into a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the solute residue.

-

Calculate the solubility in g/100 mL or other desired units.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and suitable for determining the solubility of compounds that can be analyzed by HPLC.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Vials with screw caps

-

Constant temperature shaker

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Equilibrate the mixture as described in the gravimetric method.

-

After equilibration and settling, filter an aliquot of the supernatant.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted solution into the HPLC and determine the peak area.

-

Using the calibration curve, calculate the concentration of this compound in the diluted sample and then back-calculate the concentration in the original saturated solution.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the general steps for experimentally determining the solubility of a compound.

Logical Relationship in Drug Discovery Context

Haloalkynes like this compound are versatile building blocks in medicinal chemistry. Their solubility is a critical parameter that influences various stages of the drug discovery process.

Caption: A diagram showing the central role of solubility assessment in the early stages of drug discovery and development.

References

- 1. orgosolver.com [orgosolver.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. app1-c89-pub.pressidium.com - Alkynes Organic Chemistry [app1-c89-pub.pressidium.com]

- 4. ck12.org [ck12.org]

- 5. 1-Hexyne | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalforums.com [chemicalforums.com]

- 7. Page loading... [guidechem.com]

- 8. 1-Hexyne - Wikipedia [en.wikipedia.org]

- 9. 1-Hexyne | 693-02-7 [chemicalbook.com]

Technical Guide: Physicochemical Properties of 1-Chloro-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the boiling and melting points of the compound 1-Chloro-3-hexyne (CAS No: 64881-34-1). Due to a lack of available experimental data in peer-reviewed literature and major chemical databases, this document presents estimated values for these critical physical properties. The estimations have been derived using the reliable Joback group contribution method. Furthermore, this guide outlines comprehensive, standard experimental protocols for the empirical determination of boiling and melting points, which can be applied to this and similar compounds. The content is structured to provide researchers and drug development professionals with a practical framework for understanding and verifying the physicochemical characteristics of this compound.

Introduction

This compound is a halogenated alkyne, a class of organic compounds that are valuable intermediates in synthetic chemistry. The positions of the chloro group and the triple bond within its six-carbon chain bestow upon it specific reactivity and physical properties. Accurate knowledge of its boiling and melting points is fundamental for its purification, handling, and application in further synthetic steps, as well as for its characterization. This guide addresses the current information gap regarding these properties.

Physicochemical Data

As of the date of this document, no experimentally determined boiling or melting point data for this compound has been found in prominent chemical databases such as PubChem. The data presented below are estimations generated using the Joback method, a well-established group contribution technique for the prediction of physical properties of organic compounds.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Method |

| Boiling Point | 134.85 °C (408.0 K) | Joback Method |

| Melting Point | 33.2 °C (306.35 K) | Joback Method |

| Molecular Formula | C₆H₉Cl | - |

| Molecular Weight | 116.59 g/mol | - |

Note: These values are theoretical estimations and should be verified by experimental measurement.

Methodologies for Property Estimation and Determination

The determination of the boiling and melting points of a chemical entity can be approached through both computational estimation and experimental verification.

Computational Estimation Workflow

Group contribution methods, such as the Joback method, provide a systematic approach to estimating the physical properties of a molecule based on its structure. This workflow is particularly useful when experimental data is unavailable.

Quantum Mechanical Perspectives on Hexyne Isomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum mechanical studies of hexyne isomers (C₆H₁₀). It details the computational and experimental methodologies employed to elucidate their structures, relative stabilities, and spectroscopic properties. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, spectroscopy, and drug development, offering insights into the conformational landscapes and electronic properties of these versatile C6 alkynes.

Introduction to Hexyne Isomers

The molecular formula C₆H₁₀ encompasses a variety of structural isomers containing a carbon-carbon triple bond. These isomers are categorized based on the position of the alkyne functional group and the branching of the carbon chain. The primary acyclic hexyne isomers include linear chains (1-hexyne, 2-hexyne, 3-hexyne) and branched structures. Understanding the intrinsic properties of these isomers, such as their relative energies and conformational preferences, is crucial for applications in organic synthesis and materials science.

The seven principal structural alkyne isomers of C₆H₁₀ are:

-

Hex-1-yne

-

Hex-2-yne

-

Hex-3-yne

-

4-Methylpent-1-yne

-

3-Methylpent-1-yne

-

4-Methylpent-2-yne

Quantum mechanical calculations, in concert with experimental techniques like microwave and infrared spectroscopy, provide the necessary tools to investigate the subtle energetic and structural differences among these isomers.

Computational Methodologies

The theoretical investigation of hexyne isomers relies on a hierarchy of quantum chemical methods to predict their properties with varying degrees of accuracy and computational cost.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio and Density Functional Theory (DFT) methods are the cornerstones for studying hexyne isomers.

-

Ab Initio Methods: Techniques such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation without empirical parameters. Coupled-cluster methods, like CCSD(T), offer higher accuracy and are often used to obtain benchmark energies.[3] These methods are critical for accurately calculating properties like rotational constants and conformational energy differences. For instance, in the study of 3-hexyne, calculations were performed at the HF and MP2 levels with various basis sets, including 6-311+G(d,p) and aug-cc-pVQZ, to rigorously evaluate the potential energy surface.

-

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency.[1] Functionals such as B3LYP and ωB97X-D are commonly used for geometry optimization and frequency calculations. DFT is particularly useful for studying the reactivity of isomers like 3,3-dimethyl-1-butyne.[1]

A typical computational workflow for analyzing a hexyne isomer is depicted below.

Experimental Protocols: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise experimental data on the rotational constants, dipole moments, and conformational structures of gas-phase molecules. It serves as a crucial benchmark for validating quantum chemical calculations.

The general protocol for such a study involves:

-

Sample Preparation: The hexyne isomer of interest is seeded in an inert carrier gas (e.g., Argon or a Neon/Helium mixture) at low concentrations.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of just a few Kelvin, simplifying the complex rotational spectrum by collapsing the population into the lowest vibrational and rotational states.

-

Spectral Acquisition: A chirped-pulse or cavity-based Fourier-transform microwave (FTMW) spectrometer is used to measure the rotational transitions. The high resolution of this technique allows for the differentiation of distinct conformers and even isotopologues.

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants.

-

Structure Determination: The experimental rotational constants are compared with those calculated ab initio for various possible conformations. A close match allows for the unambiguous identification of the conformer(s) present in the expansion. The dipole moment can also be determined from the Stark effect.[4][5]

This combined experimental-theoretical approach is powerful for disentangling complex conformational landscapes.[6][7]

Case Study: Conformational Analysis of 3-Hexyne

A detailed investigation of 3-hexyne (diethylacetylene) provides an excellent example of the synergy between microwave spectroscopy and quantum chemistry. The central C-C single bonds in 3-hexyne allow for internal rotation of the two ethyl groups.

Computational Findings:

-

Ab initio calculations at the HF and MP2 levels of theory were performed to explore the potential energy surface related to the torsional angle of the ethyl groups.

-

The calculations revealed an extremely flat potential energy surface, with a rotational barrier estimated to be very low (10–20 cal/mol). This presents a significant computational challenge.

-

Stable structures with nearly identical energies were found for a syn-eclipsed (C₂ᵥ symmetry) and a gauche (C₂ symmetry) conformation. A trans (C₂ₕ) structure was identified as a transition state.

-

The C₂ᵥ structure was calculated to be the lowest in energy when using the high-level aug-cc-pVQZ basis set.

Experimental Validation:

-

The microwave spectrum of 3-hexyne was observed and unambiguously assigned.

-

The experimental data confirmed that the equilibrium conformation is the syn-eclipsed C₂ᵥ structure .

-

Due to its nonpolar nature (μ = 0 D), the trans-conformer (C₂ₕ) is not observable via microwave spectroscopy. The gauche conformer (C₂), which would be polar, was not experimentally observed.

This study highlights that while steric interactions might favor a staggered conformation, the syn-eclipsed structure is the global minimum, a result accurately predicted by high-level ab initio calculations.

Comparative Data of Hexyne Isomers

Table 1: Calculated Properties of 3-Hexyne Conformers

| Property | C₂ᵥ (syn-eclipsed) | C₂ (gauche) | C₂ₕ (trans) |

| Point Group | C₂ᵥ | C₂ | C₂ₕ |

| Relative Energy | Lowest Energy | Nearly Identical to C₂ᵥ | Transition State |

| Dipole Moment | Non-zero | Non-zero | Zero |

| Experimental Status | Observed | Not Observed | Not Observable (Microwave) |

Table 2: Spectroscopic Differentiation of Linear Hexyne Isomers

| Isomer | Key IR Absorption Bands (cm⁻¹) | Notes |

| 1-Hexyne | ~3300 (strong, sharp ≡C-H stretch)~2100 (weak C≡C stretch) | The terminal alkyne C-H stretch is a definitive identifier.[8] |

| 2-Hexyne | Absent ~3300~2200 (weak C≡C stretch) | Internal, asymmetric alkyne allows for a weak C≡C stretch. |

| 3-Hexyne | Absent ~3300Very weak or absent ~2200 | The molecule is highly symmetric, leading to a very small or zero change in dipole moment during the C≡C stretch, making the IR absorption extremely weak or forbidden.[8] |

Table 3: General Properties of Selected Branched Hexyne Isomers

| Isomer | IUPAC Name | Structure | Notes |

| C₆H₁₀ | 3,3-Dimethyl-1-butyne | (CH₃)₃C-C≡CH | Also known as tert-butylacetylene. A terminal alkyne used as an intermediate in pharmaceutical synthesis. Its reactivity has been studied using DFT.[1][9] |

| C₆H₁₀ | 4-Methyl-1-pentyne | CH≡C-CH₂-CH(CH₃)₂ | A terminal alkyne.[10] |

| C₆H₁₀ | 3-Methyl-1-pentyne | CH≡C-CH(CH₃)CH₂CH₃ | A chiral terminal alkyne. |

Logical Relationships and Isomer Classification

The structural relationships between the various hexyne isomers can be visualized to clarify their classification.

Conclusion and Future Outlook

The study of hexyne isomers through quantum mechanical methods, rigorously benchmarked against high-resolution microwave spectroscopy, provides a detailed picture of their molecular properties. The case of 3-hexyne demonstrates that even for seemingly simple molecules, the conformational landscape can be complex and computationally demanding to predict accurately. While detailed computational and experimental data exist for 3-hexyne, a systematic, high-level theoretical comparison of all seven structural isomers would be a valuable contribution to the field. Such a study would provide definitive data on their relative stabilities and spectroscopic parameters, aiding in their identification and utilization in various chemical applications, from fundamental reaction dynamics to the rational design of novel molecular entities in drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. info.ifpan.edu.pl [info.ifpan.edu.pl]

- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-dimethyl-1-butyne [stenutz.eu]

- 7. youtube.com [youtube.com]

- 8. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 9. 3,3-Dimethyl-1-butyne | C6H10 | CID 13512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical and Computational Analysis of 1-Chloro-3-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 1-chloro-3-hexyne. While specific experimental and in-depth theoretical studies on this molecule are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies used for analogous chlorinated alkynes and hydrocarbons. By leveraging these proven techniques, researchers can elucidate the structural, electronic, and reactive properties of this compound, offering valuable insights for its potential applications in medicinal chemistry and materials science.

Molecular Properties and Structure

This compound is a halogenated alkyne with the molecular formula C₆H₉Cl. Its structure consists of a six-carbon chain with a triple bond at the third carbon and a chlorine atom at the first carbon. The presence of both an alkyl chain, a triple bond, and a halogen atom imparts a unique combination of steric and electronic features to the molecule, making it an interesting candidate for theoretical investigation.

Below is a summary of basic computed molecular properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉Cl | PubChem[1] |

| Molecular Weight | 116.59 g/mol | PubChem[1] |

| IUPAC Name | 1-chlorohex-3-yne | PubChem[1] |

| SMILES | CCC#CCCCl | PubChem[1] |

| InChIKey | QQYFCQOUPAMSHT-UHFFFAOYSA-N | PubChem[1] |

Computational Methodologies

To obtain a deeper understanding of the molecular properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) is a robust and widely used method for this purpose. The following section details a typical computational protocol that can be applied.

2.1. Geometry Optimization and Vibrational Frequency Analysis

A common approach involves geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the molecular geometry dictates many of its chemical and physical properties.

-

Protocol:

-

The initial structure of this compound is built using molecular modeling software.

-

Geometry optimization is performed using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-311+G(d,p). The choice of functional and basis set can be benchmarked against experimental data for similar molecules if available.

-

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is carried out. The absence of imaginary frequencies indicates a stable structure.

-

The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles, as well as the predicted infrared (IR) spectrum.

-

2.2. Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

-

Protocol:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

From this calculation, various electronic properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

-

A Natural Bond Orbital (NBO) analysis can be performed to study the charge distribution and intramolecular interactions.

-

A summary of representative theoretical data that could be obtained for this compound based on calculations for analogous molecules is presented below.

| Calculated Property | Representative Value | Significance |

| Optimized C-Cl Bond Length | ~1.78 Å | Influences reactivity in nucleophilic substitution. |

| Optimized C≡C Bond Length | ~1.21 Å | Characteristic of a triple bond. |

| Calculated Dipole Moment | ~2.0 - 2.5 D | Indicates a polar molecule, affecting solubility and intermolecular forces. |

| HOMO Energy | ~ -9.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 10.0 eV | A larger gap suggests higher kinetic stability. |

Visualizations

3.1. Molecular Structure

Caption: Ball-and-stick representation of this compound.

3.2. Computational Workflow

Caption: A typical workflow for the theoretical calculation of molecular properties.

3.3. Potential Reaction Pathway: Nucleophilic Substitution

Caption: A simplified representation of an SN2 reaction pathway for this compound.

Conclusion

While experimental data on this compound is scarce, modern computational chemistry provides powerful tools to predict its properties and reactivity. The methodologies outlined in this guide, centered around Density Functional Theory, offer a reliable framework for researchers to explore the potential of this and other novel molecules. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts and for the rational design of new compounds in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-3-hexyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-hexyne is a versatile bifunctional reagent in organic synthesis, featuring a reactive propargylic chloride and an internal alkyne. This unique structure allows for a range of transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry. These application notes provide an overview of its use in the synthesis of pyrazole and thiadiazole derivatives, complete with detailed experimental protocols and reaction data.

Key Applications

The primary documented applications of this compound are in the construction of substituted pyrazole and thiadiazole ring systems. These heterocycles are of significant interest in drug discovery due to their diverse biological activities.

Synthesis of Pyrazole Derivatives

This compound serves as a key precursor in the multi-step synthesis of pyrazole compounds. The general synthetic pathway involves the reaction of this compound with a hydrazine derivative to form a hydrazone, which is then cyclized to the pyrazole core.

Reaction Scheme:

Figure 1: General workflow for the synthesis of pyrazole derivatives from this compound.

A specific example is the preparation of a key intermediate for the synthesis of certain pyrazole-containing compounds as described in patent CN114989142A.

Experimental Protocol: Synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one

This protocol is adapted from the general methodologies that would be employed for such a transformation, as specific details from the patent require interpretation.

Materials:

-

This compound

-

Ethylhydrazine

-

Strong base (e.g., Sodium ethoxide)

-

Anhydrous ethanol

-

Ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ethylhydrazine (1.1 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the reaction mixture containing the intermediate hydrazone, add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.

-

Heat the mixture to reflux and maintain for 6 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ether and water.

-

Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one.

-

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 116.59 |

| Ethylhydrazine | 1.1 | 60.10 |

| Sodium ethoxide | 1.5 | 68.05 |

Note: Expected yields for this type of reaction can range from 60-80%, depending on the specific reaction conditions and purification efficiency.

Synthesis of Thiadiazole Derivatives

This compound is also utilized in the synthesis of thiadiazole compounds, which are known for a wide range of biological activities. The synthetic route typically involves the reaction of this compound with a thiosemicarbazide derivative, followed by cyclization to form the thiadiazole ring.

Reaction Scheme:

Figure 2: General workflow for the synthesis of thiadiazole derivatives from this compound.

Patents EP2061789A2 and WO2008032858A2 describe the use of this compound in the preparation of intermediates for novel thiadiazole compounds.

Experimental Protocol: Synthesis of a Thiadiazole Precursor

This protocol is a representative procedure based on the chemistry described in the aforementioned patents.

Materials:

-

This compound

-

A substituted thiosemicarbazide

-

A suitable base (e.g., triethylamine or potassium carbonate)

-